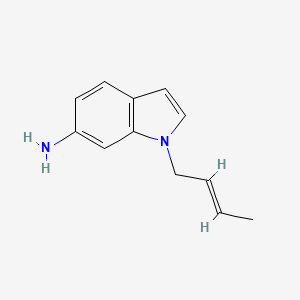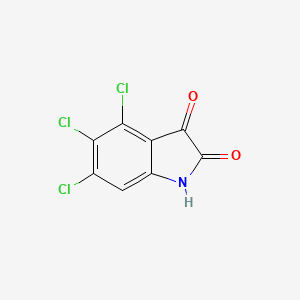
4,5,6-Trichloroisatin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5,6-Trichloroisatin is a chlorinated derivative of isatin, a heterocyclic compound with a wide range of applications in organic synthesis and medicinal chemistry. The presence of three chlorine atoms at positions 4, 5, and 6 on the isatin ring significantly alters its chemical properties and reactivity, making it a valuable compound for various scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
4,5,6-Trichloroisatin can be synthesized through several methods. One common approach involves the chlorination of isatin using chlorine gas in the presence of a suitable catalyst. The reaction typically occurs at elevated temperatures to ensure complete chlorination at the desired positions. Another method involves the use of trichloroacetic acid as a chlorinating agent, which reacts with isatin under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.
化学反应分析
Types of Reactions
4,5,6-Trichloroisatin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trichlorinated derivatives of isatin.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The chlorine atoms on the isatin ring can be substituted with other nucleophiles, such as amines, thiols, and alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.
Major Products Formed
Oxidation: Trichlorinated derivatives of isatin.
Reduction: Amino derivatives of isatin.
Substitution: Various substituted isatin derivatives, depending on the nucleophile used.
科学研究应用
4,5,6-Trichloroisatin has numerous applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: this compound derivatives have shown potential as antiviral, antibacterial, and anticancer agents.
Industry: It is employed in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4,5,6-Trichloroisatin involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of chlorine atoms enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. The compound can also induce oxidative stress in cells, contributing to its cytotoxic effects.
相似化合物的比较
4,5,6-Trichloroisatin can be compared with other chlorinated isatin derivatives, such as 4,5-Dichloroisatin and 5,6-Dichloroisatin. While all these compounds share similar core structures, the number and position of chlorine atoms significantly influence their chemical reactivity and biological activity. For example, this compound exhibits higher reactivity in nucleophilic substitution reactions compared to its dichlorinated counterparts due to the increased electron-withdrawing effect of the additional chlorine atom.
List of Similar Compounds
- 4,5-Dichloroisatin
- 5,6-Dichloroisatin
- 4,6-Dichloroisatin
- 5-Chloroisatin
属性
分子式 |
C8H2Cl3NO2 |
|---|---|
分子量 |
250.5 g/mol |
IUPAC 名称 |
4,5,6-trichloro-1H-indole-2,3-dione |
InChI |
InChI=1S/C8H2Cl3NO2/c9-2-1-3-4(6(11)5(2)10)7(13)8(14)12-3/h1H,(H,12,13,14) |
InChI 键 |
GPPVSDGBMRDXDG-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C(=C(C(=C1Cl)Cl)Cl)C(=O)C(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


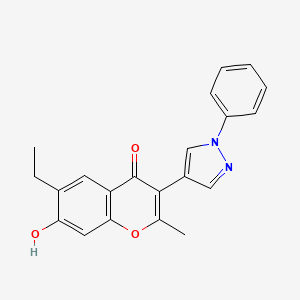

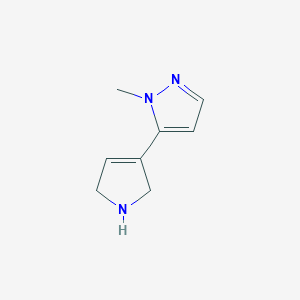

![3,6,6-Trimethyl-4H,5H,6H-thieno[3,2-b]pyrrole](/img/structure/B13074466.png)

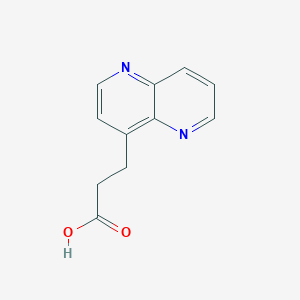

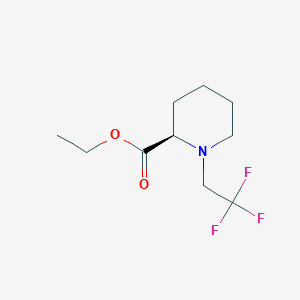
![4-[(4-Methylpiperidin-4-yl)methyl]morpholine](/img/structure/B13074505.png)
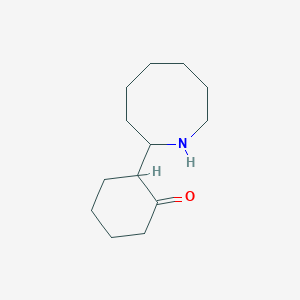
![(15-Acetyloxy-14-hydroxy-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl) benzoate](/img/structure/B13074517.png)
